N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide
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Description
N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C13H17N3O5 and its molecular weight is 295.295. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization
A novel approach to the synthesis of di- and mono-oxalamides has been developed through an acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting a method that is both operationally simple and high yielding. This synthesis route opens new avenues for creating anthranilic acid derivatives and oxalamides, showcasing the potential for N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide in the development of novel compounds (Mamedov et al., 2016).
Photopolymerization Initiators
In the realm of photopolymerization, new alkoxyamines bearing chromophore groups linked to the aminoxyl function demonstrate significant potential as photoiniferters. These compounds decompose under UV irradiation to generate radicals, offering a new strategy for initiating nitroxide-mediated photopolymerization (NMP) processes. Such advancements indicate the role of this compound derivatives in improving the efficiency and control of polymerization reactions (Guillaneuf et al., 2010).
Environmental Chemistry and Toxicology
The oxidative DNA and RNA damage induced by 2-nitropropane (2-NP) in Sprague-Dawley rats provides insights into the carcinogenicity of nitro compounds. This research underscores the importance of understanding the biological impacts of nitro compounds, including those related to this compound, and their potential environmental and health risks (Fiala et al., 1989).
Photoassisted Fenton Reaction
The photoassisted Fenton reaction demonstrates a method for the complete oxidation of organic pollutants in water, including compounds structurally related to this compound. This research highlights the potential for advanced oxidation processes in the remediation of contaminated water sources, emphasizing the importance of chemical structure in determining the efficiency of such reactions (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N'-(1-methoxypropan-2-yl)-N-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-8-4-5-10(11(6-8)16(19)20)15-13(18)12(17)14-9(2)7-21-3/h4-6,9H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRCQZFPSQSLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)COC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.